Gallium (II) chloride

説明

特性

InChI |

InChI=1S/4ClH.2Ga/h4*1H;;/q;;;;2*+2/p-4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAPABRPCBSKKS-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ga]Cl.Cl[Ga]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Ga2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13498-12-9 | |

| Record name | Gallium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Historical Account of Gallium(II) Chloride: From Misnomer to a True Dicationic Species

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The history of gallium(II) chloride is a fascinating narrative of evolving chemical understanding, beginning with a misidentified mixed-valence compound and culminating in the synthesis of true gallium(II) species. This technical guide provides an in-depth exploration of the discovery, characterization, and pivotal experimental protocols that have shaped our knowledge of this intriguing halide.

The Early Days: A Case of Mistaken Identity

Initially, the compound with the empirical formula GaCl₂ was believed to be a simple gallium(II) halide. However, early investigations into its magnetic properties suggested a more complex structure. It was not until 1956 that the definitive crystal structure of what was then called gallium dichloride was elucidated by G. Garton and H. M. Powell. Their work revealed that the compound was, in fact, a mixed-valence salt, more accurately formulated as gallium(I) tetrachlorogallate(III), Ga(I)[Ga(III)Cl₄].[1][2] This discovery marked a significant turning point, clarifying that the compound contained gallium in two different oxidation states, +1 and +3, rather than the anticipated +2 state.

The structure of Ga[GaCl₄] consists of discrete Ga⁺ cations and tetrahedral [GaCl₄]⁻ anions. This finding was a crucial step in understanding the rich and sometimes non-intuitive chemistry of the lower oxidation states of gallium.

The Dawn of True Gallium(II) Chemistry: The Dioxane Adduct

The quest for a true gallium(II) species, one containing a direct gallium-gallium bond, continued for several decades. A major breakthrough came with the synthesis and characterization of a 1,4-dioxane (B91453) adduct of gallium dichloride, [Ga₂Cl₄(dioxane)₂]. This polymeric complex was found to contain a genuine Ga-Ga single bond, confirming the existence of the gallium(II) oxidation state.[1][3] The discovery of this dioxane adduct opened a new chapter in gallium chemistry, providing a stable and accessible example of a compound with a Ga₂⁴⁺ core. The Ga-Ga bond length in this complex was determined to be 2.3825(9) Å.[1][3]

Later Developments: The Advent of Multiple Bonds

The field of gallium(II) chemistry was further revolutionized in the 1990s with the groundbreaking work of Gregory H. Robinson and his research group. They successfully synthesized and characterized organogallium compounds containing gallium-gallium double and even triple bonds, a feat that sparked considerable scientific discussion and debate.[4][5][6][7] This research pushed the boundaries of our understanding of bonding in main group elements and solidified the existence of a rich and varied chemistry for gallium in its lower oxidation states.

Quantitative Data Summary

The following tables summarize key quantitative data for the mixed-valence gallium(I) tetrachlorogallate(III) and the true gallium(II) dioxane adduct.

Table 1: Crystallographic Data for Gallium(I) Tetrachlorogallate(III) (Ga[GaCl₄])

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnna |

| a (Å) | 7.200(1) |

| b (Å) | 9.625(1) |

| c (Å) | 9.498(1) |

| Z | 4 |

Source:[8]

Table 2: Selected Bond Distances and Angles for [Ga₂Cl₄(dioxane)₂]

| Parameter | Value |

| Ga-Ga bond length (Å) | 2.3825(9) |

Experimental Protocols

Synthesis of Gallium(I) Tetrachlorogallate(III) (Ga[GaCl₄])

A common method for the preparation of Ga[GaCl₄] involves the reaction of gallium metal with gallium(III) chloride.

Procedure:

-

Stoichiometric amounts of high-purity gallium metal and gallium(III) chloride are sealed in a clean, dry, and evacuated glass ampoule.

-

The ampoule is heated in a furnace to a temperature sufficient to melt the components and allow for a complete reaction. A typical temperature is around 200 °C.

-

The molten mixture is held at this temperature for several hours to ensure homogeneity.

-

The ampoule is then allowed to cool slowly to room temperature, during which colorless crystals of Ga[GaCl₄] form.

Synthesis of Digallium Tetrachloride Dioxane Adduct ([Ga₂Cl₄(dioxane)₂])

The synthesis of the dioxane adduct involves the reaction of Ga[GaCl₄] with 1,4-dioxane.

Procedure:

-

Gallium(I) tetrachlorogallate(III) is dissolved in a suitable anhydrous, non-coordinating solvent.

-

A stoichiometric amount of freshly distilled and dry 1,4-dioxane is added to the solution.

-

The reaction mixture is stirred at room temperature.

-

The product, [Ga₂Cl₄(dioxane)₂], which is often a polymeric solid, precipitates from the solution.

-

The solid is collected by filtration, washed with a small amount of the solvent, and dried under vacuum.

Visualizations

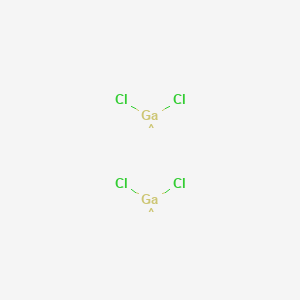

Caption: Evolution of the understanding of "gallium(II) chloride".

Caption: Ionic structure of Gallium(I) Tetrachlorogallate(III).

Caption: Core structure of the [Ga₂Cl₄(dioxane)₂] complex.

References

- 1. Galliumhalogeniden - Wikipedia [nl.wikipedia.org]

- 2. Gallium halides - Wikipedia [en.wikipedia.org]

- 3. [Ga2Cl4(dioxane)2]: molecular structure and reactivity of a polymeric gallium(II) halide containing two five-coordinate gallium atoms about a Ga–Ga bond - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 7. GALLIUM 'TRIPLE BONDS' UNDER FIRE [pubsapp.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of Anhydrous Gallium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous gallium(II) chloride, more accurately represented by the formula Ga[GaCl₄], is a stable mixed-valence compound containing gallium in both the +1 and +3 oxidation states.[1] This white, deliquescent crystalline solid serves as a significant precursor in the synthesis of various gallium compounds and finds applications in catalysis.[2][3] This technical guide provides a comprehensive overview of the physical properties of anhydrous gallium(II) chloride, detailed experimental protocols for its synthesis, and visualizations of its structure and preparation.

Physical and Chemical Properties

Anhydrous gallium(II) chloride is a compound with distinct physical and chemical characteristics. It is sensitive to moisture and air, readily decomposing in water.[3][4]

Quantitative Data Summary

The key physical properties of anhydrous gallium(II) chloride (Ga[GaCl₄]) are summarized in the table below.

| Property | Value | References |

| Molecular Formula | Ga₂Cl₄ (or Ga[GaCl₄]) | [3] |

| Molecular Weight | 281.26 g/mol | |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | 164 °C | [3] |

| Boiling Point | 535 °C | [3] |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pnna | [5] |

| Unit Cell Dimensions | a = 7.200(1) Å, b = 9.625(1) Å, c = 9.498(1) Å | [5] |

| Solubility | Soluble in benzene (B151609). Decomposes in water. | [4][6] |

Crystal Structure

The crystal structure of anhydrous gallium(II) chloride reveals its mixed-valence nature, consisting of a gallium(I) cation (Ga⁺) and a tetrachlorogallate(III) anion ([GaCl₄]⁻).[5] The Ga⁺ cation is coordinated to eight chloride ions from the neighboring [GaCl₄]⁻ anions in a distorted dodecahedral geometry. The [GaCl₄]⁻ anion exhibits a tetrahedral geometry.[5]

Experimental Protocols

Synthesis of Anhydrous Gallium(II) Chloride

A common and effective method for the synthesis of anhydrous gallium(II) chloride involves the reaction of gallium trichloride (B1173362) with metallic gallium.[2][3]

Materials:

-

Gallium metal (Ga)

-

Anhydrous gallium trichloride (GaCl₃)

-

Schlenk flask or similar reaction vessel

-

Heating mantle

-

Inert atmosphere (e.g., argon or nitrogen) supply

-

Vacuum line

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere, combine stoichiometric amounts of gallium metal and anhydrous gallium trichloride.

-

Heat the mixture gently using a heating mantle. The reaction proceeds as the gallium trichloride melts and reacts with the gallium metal.

-

Continue heating until all the gallium metal has reacted, and a homogeneous melt is formed.

-

Cool the reaction mixture to room temperature under the inert atmosphere. The product will solidify into a white crystalline mass.

-

The resulting anhydrous gallium(II) chloride should be stored under a dry, inert atmosphere to prevent decomposition.

Spectroscopic Characterization

Raman spectroscopy is a valuable tool for the characterization of gallium chlorides. The tetrachlorogallate(III) anion, [GaCl₄]⁻, being a tetrahedral molecule, exhibits characteristic Raman active vibrational modes. The spectra of aqueous solutions containing the [GaCl₄]⁻ ion have been studied and can be used as a reference for the characterization of Ga[GaCl₄].[7]

Handling and Safety

Anhydrous gallium(II) chloride is a moisture-sensitive and corrosive compound.[3] It should be handled in a glovebox or under a dry, inert atmosphere. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. In case of contact with water, it will decompose, potentially releasing corrosive fumes.

Conclusion

Anhydrous gallium(II) chloride, with its unique mixed-valence structure, presents a fascinating area of study in inorganic chemistry. Its physical and chemical properties make it a valuable precursor for further synthesis in both academic research and industrial applications, including the development of novel materials and catalytic systems. A thorough understanding of its properties and handling requirements is essential for its safe and effective use.

References

- 1. Gallium halides - Wikipedia [en.wikipedia.org]

- 2. gallium tetrachlorogallate | 24597-12-4 [chemicalbook.com]

- 3. Cas 24597-12-4,gallium tetrachlorogallate | lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. [PDF] Strukturbestimmung von Ga[GaCl4] und α-Ga[GaBr4] nach Kristallisation aus Halogenbenzolen / Structure Determination of Ga[GaCl4] and α-Ga[GaBr4] Crystallized from Halobenzene Solvents | Semantic Scholar [semanticscholar.org]

- 6. The structure of solutions of gallium(I) chloride in benzene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. 723. Raman spectrum of the tetrachlorogallate ion (GaCl4–) in aqueous solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Unraveling the Crystal Structure of Gallium(I) Tetrachlorogallate(III): A Technical Guide

Gallium(II) chloride, more accurately formulated as the mixed-valence compound gallium(I) tetrachlorogallate(III) (Ga⁺[GaCl₄]⁻ or Ga₂Cl₄), presents a fascinating case in solid-state chemistry. This compound crystallizes in the orthorhombic crystal system, belonging to the centrosymmetric space group Pnna (No. 52). The structure is not a simple diatomic arrangement but a complex ionic lattice composed of Ga⁺ cations and tetrahedral [GaCl₄]⁻ anions. This guide provides an in-depth analysis of its crystal structure, experimental determination, and key structural parameters for researchers and scientists.

Crystallographic Data and Structural Parameters

The crystal structure of Ga₂Cl₄ has been meticulously determined using single-crystal X-ray diffraction techniques. The unit cell parameters and atomic coordinates provide a precise three-dimensional map of the atomic arrangement.

Unit Cell Parameters

The dimensions of the orthorhombic unit cell at a temperature of 298 K are summarized below.

| Parameter | Value |

| a | 9.531(3) Å |

| b | 9.584(3) Å |

| c | 8.892(3) Å |

| α, β, γ | 90° |

| Unit Cell Volume (V) | 812.2(5) ų |

| Formula Units (Z) | 4 |

| Crystal System | Orthorhombic |

| Space Group | Pnna (No. 52) |

| Table 1: Lattice parameters for Ga₂Cl₄ determined at 298 K. |

Atomic Coordinates and Displacement Parameters

The asymmetric unit of the Ga₂Cl₄ structure contains one Ga(I) atom, one Ga(III) atom, and two crystallographically distinct chlorine atoms (Cl1 and Cl2). The Ga(I) and Ga(III) atoms occupy special Wyckoff positions 4c and 4d, respectively, while the chlorine atoms are in general positions 8e.

| Atom | Wyckoff Position | x | y | z | U(eq) [Ų] |

| Ga1 (Ga⁺) | 4c | 1/4 | 0 | 0.3013(1) | 0.0454(3) |

| Ga2 (Ga³⁺) | 4d | 0.0169(1) | 1/4 | 1/4 | 0.0270(2) |

| Cl1 | 8e | 0.1764(2) | 0.4034(2) | 0.3541(2) | 0.0425(4) |

| Cl2 | 8e | 0.1245(2) | 0.1000(2) | 0.0898(2) | 0.0410(4) |

| Table 2: Fractional atomic coordinates and equivalent isotropic displacement parameters (U(eq)) for Ga₂Cl₄. |

Molecular Geometry

The structure is characterized by the tetrahedral coordination of the Ga(III) ion, forming the [GaCl₄]⁻ anion. The Ga(I) ion is then situated between these anionic units.

Selected Bond Lengths and Angles

The geometry of the tetrachlorogallate anion is slightly distorted from a perfect tetrahedron, as indicated by the bond lengths and angles.

| Bond | Length (Å) | Angle | Value (°) |

| Ga2—Cl1 | 2.185(2) | Cl1—Ga2—Cl1' | 111.43(9) |

| Ga2—Cl2 | 2.189(2) | Cl2—Ga2—Cl2' | 112.50(9) |

| Cl1—Ga2—Cl2 | 107.65(6) | ||

| Cl1—Ga2—Cl2' | 108.85(6) | ||

| Table 3: Key bond lengths and angles within the [GaCl₄]⁻ anion. The prime symbol (') denotes a symmetry-related atom. |

Experimental Protocols

Synthesis of Ga₂Cl₄

The synthesis of gallium(I) tetrachlorogallate(III) is typically achieved through the reaction of gallium metal with an excess of gallium(III) chloride (GaCl₃).

Methodology:

-

Reactant Loading: Gallium metal and a stoichiometric excess of GaCl₃ are loaded into a sealed, evacuated glass ampoule.

-

Reaction: The ampoule is heated, causing the components to melt and react according to the equation: Ga + 2GaCl₃ → 3"GaCl₂" (which is actually Ga₂Cl₄).

-

Purification: The product can be purified by sublimation under a vacuum to yield colorless crystals of Ga₂Cl₄. The compound melts at 170.4 °C.

Single-Crystal X-ray Diffraction

The definitive structure was elucidated using single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection: A suitable, colorless, plate-like single crystal of Ga₂Cl₄ was selected and mounted on a goniometer head.

-

Data Collection: The crystal was placed on an automated four-circle diffractometer (such as an Enraf-Nonius CAD-4). Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was used as the X-ray source. Intensity data were collected at a controlled temperature (298 K).

-

Structure Solution and Refinement: The collected diffraction data were processed, and the structure was solved using direct methods. The positions of the gallium and chlorine atoms were refined using full-matrix least-squares on F². Anisotropic displacement parameters were applied to all atoms to account for thermal vibrations.

Structural Relationships and Workflow

The process of determining and understanding the crystal structure of Ga₂Cl₄ involves a logical progression from synthesis to detailed structural analysis.

Caption: Workflow for the determination of the Ga₂Cl₄ crystal structure.

Digallium Tetrachloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digallium tetrachloride, with the molecular formula Ga₂Cl₄, is a noteworthy inorganic compound characterized by its mixed-valence state, containing gallium in both +1 and +3 oxidation states.[1] Its solid-state structure is more accurately represented as gallium(I) tetrachlorogallate(III), Ga⁺[GaCl₄]⁻. This technical guide provides an in-depth overview of digallium tetrachloride, including its chemical and physical properties, a detailed synthesis protocol, and a structural diagram.

Chemical and Physical Properties

Digallium tetrachloride is a white, crystalline solid under standard conditions.[1] It is a diamagnetic material that is sensitive to air and moisture. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | Ga₂Cl₄ |

| Molecular Weight | 281.257 g/mol |

| Appearance | White crystalline solid[1] |

| Melting Point | 172 °C[1] |

| Boiling Point | 535 °C[1] |

| Density | 2.740 g/cm³[1] |

| CAS Number | 24597-12-4[1] |

Synthesis of Digallium Tetrachloride

Digallium tetrachloride can be synthesized through the comproportionation reaction of gallium metal and gallium(III) chloride. A high-yield synthesis can also be achieved via the thermal decomposition of dichlorogallane.[2]

Experimental Protocol: Synthesis from Gallium and Gallium(III) Chloride

This protocol describes the synthesis of digallium tetrachloride by heating gallium metal with gallium(III) chloride.

Materials:

-

Gallium metal (Ga)

-

Gallium(III) chloride (GaCl₃)

-

Schlenk flask or a similar reaction vessel suitable for air-sensitive techniques

-

Heating mantle

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere, combine a stoichiometric ratio of gallium metal and gallium(III) chloride (2:1 molar ratio of Ga to GaCl₃).

-

Heat the reaction mixture gently with stirring. The reaction proceeds as the gallium metal reacts with the molten gallium(III) chloride.

-

Continue heating until all the gallium metal has reacted, and a homogenous melt is formed.

-

Cool the reaction mixture slowly to room temperature under an inert atmosphere. The product, digallium tetrachloride, will solidify as a white crystalline mass.

-

Due to its moisture sensitivity, the product should be handled and stored under an inert atmosphere.

Molecular Structure

The solid-state structure of digallium tetrachloride is ionic, consisting of a gallium(I) cation, [Ga]⁺, and a tetrachlorogallate(III) anion, [GaCl₄]⁻. The [GaCl₄]⁻ anion adopts a tetrahedral geometry.

Caption: Ionic structure of Gallium(I) Tetrachlorogallate(III).

Logical Relationship of Synthesis

The synthesis of digallium tetrachloride from gallium and gallium trichloride (B1173362) can be represented as a straightforward chemical reaction.

Caption: Reaction pathway for the synthesis of Ga₂Cl₄.

References

An In-depth Technical Guide on the Thermodynamic Properties of Gaseous Gallium Chlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous gallium chlorides, including GaCl, GaCl₂, GaCl₃, and their associated dimeric forms. This document summarizes key quantitative data, details experimental methodologies for their determination, and illustrates the relationships between these species.

Thermodynamic Data of Gaseous Gallium Chlorides

The thermodynamic properties of gaseous gallium chlorides are crucial for understanding their behavior in various chemical processes, particularly in the synthesis of gallium-based semiconductors and other advanced materials. The following tables summarize the available quantitative data for the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and molar heat capacity (Cp) for the key gaseous species at standard conditions (298.15 K and 1 bar).

| Species | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) | Molar Heat Capacity (Cp) (J/mol·K) |

| GaCl(g) | -68.7 ± 5.1[1] | Data not explicitly found in searches | Data not explicitly found in searches |

| GaCl₂(g) | -130 ± 29[1] | Data not explicitly found in searches | Data not explicitly found in searches |

| GaCl₃(g) | -524.7[1] | 142.0[1] | Data not explicitly found in searches |

| Ga₂Cl₂(g) | -159 ± 28[1] | Data not explicitly found in searches | Data not explicitly found in searches |

| Ga₂Cl₄(g) | -599 ± 18[1] | Data not explicitly found in searches | Data not explicitly found in searches |

| Ga₂Cl₆(g) | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches |

Note: While some sources indicate that entropies and heat capacities for several of these species have been calculated, the explicit values were not available in the searched literature. The data for GaCl₃ likely pertains to the solid state and has been included for reference.

Gas-Phase Equilibria and Interrelationships

In the gas phase, various gallium chloride species coexist in a temperature-dependent equilibrium. The primary equilibrium is between the monomeric gallium(III) chloride (GaCl₃) and its dimer (Ga₂Cl₆). At higher temperatures, the monomeric form is favored, and at approximately 870 K, the gas phase consists almost entirely of GaCl₃ monomers.[2]

Other significant gaseous species include gallium(I) chloride (GaCl), gallium(II) chloride (GaCl₂), and their dimers. The formation and interplay of these species are crucial in chemical vapor transport reactions used for growing crystals of materials like gallium arsenide (GaAs). The main gaseous species in saturated and unsaturated vapors depend on the initial ratio of chlorine to gallium.[1]

The following diagram illustrates the key relationships between the different gaseous gallium chloride species.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of gaseous gallium chlorides relies on a combination of experimental techniques that probe the vapor phase at various temperatures and pressures.

Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry is a powerful technique for determining the vapor pressure of low-volatility materials and for identifying the composition of the vapor phase.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A small amount of the solid gallium chloride sample is placed into a Knudsen cell, which is typically made of an inert material like quartz or graphite.

-

High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature. This causes the sample to sublimate or vaporize within the cell, creating an equilibrium between the condensed and gaseous phases.

-

Effusion: The gaseous molecules effuse through a small orifice in the lid of the Knudsen cell into the high-vacuum chamber. The size of the orifice is critical and must be small enough to ensure that the equilibrium inside the cell is not significantly disturbed.

-

Molecular Beam Formation: The effusing molecules form a molecular beam that travels in a straight line towards the mass spectrometer.

-

Ionization and Mass Analysis: The molecular beam enters the ion source of the mass spectrometer, where the neutral molecules are ionized, typically by electron impact. The resulting ions are then separated according to their mass-to-charge ratio by a mass analyzer.

-

Detection and Data Analysis: The intensity of the ion current for each species is measured by a detector. By measuring the ion intensities at different temperatures, the vapor pressure of each species can be determined. Thermodynamic properties such as the enthalpy of sublimation or vaporization can then be calculated using the Clausius-Clapeyron equation.

Transpiration Method

The transpiration method is used to measure vapor pressures by passing a carrier gas over a sample and measuring the amount of substance transported by the gas.

Detailed Methodology:

-

Apparatus Setup: The gallium chloride sample is placed in a boat within a tube furnace. An inert carrier gas (e.g., argon) is passed over the sample at a controlled flow rate.

-

Saturation of Carrier Gas: As the carrier gas flows over the heated sample, it becomes saturated with the vapor of the gallium chloride.

-

Condensation and Measurement: The gas mixture is then passed through a condenser located outside the furnace, where the gallium chloride vapor is deposited. The amount of condensed material is determined by weighing the condenser before and after the experiment, or by chemical analysis.

-

Calculation of Vapor Pressure: The partial pressure of the gallium chloride in the gas stream, which is equal to its vapor pressure at that temperature, is calculated from the amount of condensed material, the volume of the carrier gas passed, and the total pressure.

Raman Spectroscopy

Raman spectroscopy is a non-invasive technique used to identify the molecular species present in the gas phase and to study their structures and equilibria at different temperatures.

Detailed Methodology:

-

Sample Containment: A sample of gallium chloride is sealed in a quartz ampoule under vacuum.

-

Heating and Laser Excitation: The ampoule is placed in a furnace with optical windows that allow a laser beam to pass through the vapor. The sample is heated to the desired temperature to generate a sufficient vapor pressure. A monochromatic laser is then directed at the gaseous sample.

-

Scattering and Detection: The scattered light, which includes both Rayleigh (elastic) and Raman (inelastic) scattering, is collected at a 90-degree angle to the incident beam. The collected light is then passed through a spectrometer to separate the different wavelengths.

-

Spectral Analysis: The Raman spectrum consists of a series of peaks that are shifted in frequency from the incident laser line. These shifts correspond to the vibrational frequencies of the molecules in the gas phase. By analyzing the positions and intensities of the Raman peaks, the different gaseous gallium chloride species (e.g., GaCl₃, Ga₂Cl₆) can be identified, and their relative concentrations can be determined at various temperatures, allowing for the study of their equilibrium.[3]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Lewis Acidity of Gallium Halides and Their Derivatives

This technical guide provides a comprehensive overview of the Lewis acidity of gallium(III) halides (GaX₃) and their derivatives. Gallium trihalides are versatile and effective Lewis acids utilized as catalysts in a wide array of organic transformations, including alkylations, allylations, cycloadditions, and Friedel-Crafts reactions.[1][2][3] Their unique catalytic properties, often under mild conditions, make them valuable tools in synthetic chemistry.[1][2] Unlike stronger Lewis acids such as aluminum trichloride, gallium halides can often be employed without affecting acid-sensitive functional groups.[1][2] This document details the theoretical underpinnings of their acidity, quantitative measures, experimental protocols for their determination, and the influence of derivatization on their properties.

Core Concepts of Lewis Acidity in Gallium Halides

The Lewis acidity of gallium(III) halides (GaF₃, GaCl₃, GaBr₃, GaI₃) is primarily determined by the electron deficiency of the central gallium atom, which possesses an empty p-orbital available to accept an electron pair from a Lewis base. In the gas phase, they exist as monomers with a trigonal planar geometry. However, in non-polar solvents, the heavier halides (GaCl₃, GaBr₃, GaI₃) exist as covalent dimers (Ga₂X₆), which can dissociate to the monomeric form to engage in catalytic cycles.[1][2]

A key distinction from the corresponding boron halides (BX₃) lies in the trend of Lewis acidity. For boron halides, the acidity increases from BF₃ to BI₃ (BF₃ < BCl₃ < BBr₃ < BI₃). This is attributed to the degree of π-back-bonding from the filled p-orbitals of the halogens to the empty p-orbital of boron, which is most effective for the small fluorine atom and decreases with larger halogens. In contrast, the Lewis acidity trend for gallium halides is generally reversed (GaF₃ > GaCl₃ > GaBr₃ > GaI₃) when considering hard Lewis bases like the fluoride (B91410) ion.[4][5][6] This is because the larger size of the gallium atom leads to less effective π-back-bonding, making electrostatic and orbital energy considerations more dominant.[4][7][8] Computational studies show that for gallium halides, the unoccupied reactive orbital on the gallium center is lower in energy compared to corresponding boron and aluminum halides, but it becomes more delocalized onto the halogens as fluorine is replaced by chlorine.[7][8]

Quantitative Evaluation of Lewis Acidity

The strength of a Lewis acid is quantified using various experimental and computational scales. The most common scales include Fluoride Ion Affinity (FIA) and the Gutmann-Beckett Acceptor Number (AN).

Fluoride Ion Affinity (FIA)

FIA is a computational metric defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion.[5][6] It is considered a measure of "global" or "hard" Lewis acidity.[6][9] A higher FIA value indicates stronger Lewis acidity.

| Compound | Fluoride Ion Affinity (FIA) (kJ mol⁻¹) | Reference |

| GaF₃ | 460 | [5] |

| GaCl₃ | 464 | [10] |

| GaBr₃ | 453 | [10] |

| GaI₃ | 440 | [5] |

| Ga(OTeF₅)₃ | > 493 (Lewis Superacid) | [11] |

| Ga[N(C₆F₅)₂]₃ | 472 | [12] |

Note: There can be slight variations in reported FIA values due to different computational levels of theory. The trend for heavier halides (Cl, Br, I) can sometimes vary depending on the reference Lewis base used in calculations.[10][13]

Gutmann-Beckett Method (Acceptor Number)

The Gutmann-Beckett method is an experimental technique that quantifies Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid.[14][15] The resulting value is the Acceptor Number (AN).[15] This method measures the "effective" Lewis acidity in a specific solvent environment.[9]

| Compound | Acceptor Number (AN) | Reference |

| GaCl₃ | 29.39 (LAU) | [16] |

| Ga(NO₃)₃ | 17.65 (LAU) | [16] |

*Reference[16] uses a related Fluorescent Lewis Adduct (FLA) method to determine a Lewis Acid Unit (LAU) scale, which correlates well with the Gutmann-Beckett method.

Experimental and Computational Protocols

Protocol: The Gutmann-Beckett Method

This protocol provides a standardized procedure for determining the Acceptor Number (AN) of a Lewis acid.[14][15]

Materials:

-

Lewis acid of interest (e.g., GaCl₃)

-

Triethylphosphine oxide (Et₃PO) as the probe molecule

-

A weakly Lewis acidic, deuterated solvent (e.g., C₆D₆ or CD₂Cl₂)

-

NMR tubes and standard laboratory glassware

-

NMR spectrometer equipped with a ³¹P probe

Procedure:

-

Preparation of Reference Sample: A solution of Et₃PO is prepared in the chosen solvent (e.g., hexane) to establish a reference ³¹P NMR chemical shift (δ ≈ 41.0 ppm, AN = 0).[15]

-

Sample Preparation: In a controlled atmosphere (e.g., a glovebox), a known concentration of the Lewis acid is dissolved in the deuterated solvent. An equimolar amount of Et₃PO is then added to this solution.

-

NMR Measurement: The sample is transferred to an NMR tube, and the ³¹P NMR spectrum is recorded. The chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct is measured.

-

Calculation of Acceptor Number (AN): The AN is calculated using the established linear relationship: AN = 2.21 × (δ_sample − 41.0)[15]

Caption: Workflow for the Gutmann-Beckett method.

Protocol: Determination of Fluoride Ion Affinity (FIA)

FIA values are determined through quantum-chemical calculations.[5][6]

Software:

-

A quantum chemistry software package (e.g., Gaussian, ADF, ORCA)

Procedure:

-

Geometry Optimization: The molecular structures of the Lewis acid (LA) and its corresponding fluoride adduct ([LA-F]⁻) are optimized to their lowest energy state using a suitable level of theory (e.g., Density Functional Theory with a functional like BP86 or a higher-level method like CCSD(T)).[6][13]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

Energy Calculation: The single-point electronic energies of the optimized LA, the F⁻ ion, and the [LA-F]⁻ adduct are calculated at a high level of theory.

-

FIA Calculation: The FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction LA + F⁻ → [LA-F]⁻ at 298.15 K. ΔH = H([LA-F]⁻) - [H(LA) + H(F⁻)] FIA = -ΔH

Lewis Acidity of Gallium Halide Derivatives

Modifying the ligands on the gallium center significantly alters its Lewis acidity.

-

Gallium(III) Triflate (Ga(OTf)₃): This derivative is a highly efficient, water-tolerant Lewis acid catalyst.[17] The strongly electron-withdrawing triflate groups enhance the electropositivity of the gallium center, making it a potent Lewis acid that requires very low catalyst loadings.[17]

-

Cationic Gallium Complexes: Introducing a positive charge on the gallium species dramatically increases its Lewis acidity.[18] These well-defined cationic complexes can serve as powerful π-Lewis acids for activating unsaturated bonds like alkenes and alkynes.[19]

-

Organogallium Derivatives: The Lewis acidity of organogallium compounds is influenced by the nature of the organic substituents. Frustrated Lewis Pairs (FLPs) based on gallium have been developed where the relatively weak Lewis acidity of the gallium center, compared to its aluminum analogue, influences its reactivity profile.[20]

Role in Catalysis

Gallium halides catalyze reactions by activating a substrate that acts as a Lewis base. A common mechanism involves the coordination of the Lewis acid to a heteroatom (e.g., oxygen or nitrogen) on the substrate, which increases the electrophilicity of an adjacent atom, making it more susceptible to nucleophilic attack.

Caption: Generalized catalytic cycle for a GaX₃-catalyzed reaction.

Conclusion

Gallium halides and their derivatives constitute a class of moderately strong, yet highly effective, Lewis acids. Their acidity is governed by a balance of electrostatic, orbital, and (to a lesser extent) back-bonding effects, leading to a Lewis acidity trend that is distinct from their lighter boron analogues. Quantitative scales like FIA and the Gutmann-Beckett AN provide essential tools for comparing their strength and predicting their catalytic potential. The tunability of their Lewis acidity through derivatization—creating triflates, cationic species, or organometallic compounds—further expands their utility in modern organic synthesis, enabling a wide range of chemical transformations under mild and selective conditions.

References

- 1. Recent applications of gallium and gallium halides as reagents in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [cora.ucc.ie]

- 4. researchgate.net [researchgate.net]

- 5. An easy-to-perform evaluation of steric properties of Lewis acids - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00037K [pubs.rsc.org]

- 6. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lewis acidity of gallium halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. Multidimensional Lewis Acidity: A Consistent Data Set of Chloride, Hydride, Methide, Water and Ammonia Affinities for 183 p‐Block Element Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lewis superacids Al[N(C6F5)2]3 and Ga[N(C6F5)2]3 - Research - Sundermeyer group - Philipps-Universität Marburg [uni-marburg.de]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]

- 15. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Cationic Gallium(III) Halide Complexes: A New Generation of π‐Lewis Acids (2012) | Shun Tang | 75 Citations [scispace.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Gallium Dichloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of gallium dichloride (GaCl₂) in organic solvents. Given the nature of this compound and the available scientific literature, this guide addresses the complexities of gallium chloride chemistry, the scarcity of quantitative data for the dichloride species, and provides detailed experimental protocols for handling such air- and moisture-sensitive compounds.

Introduction to Gallium Chlorides: The Dichloride and Trichloride Species

Gallium, a Group 13 element, forms two common chlorides: gallium(II) chloride (dichloride) and gallium(III) chloride (trichloride). It is crucial to distinguish between these two species, as their chemical properties and solubility characteristics differ significantly.

-

Gallium(III) Chloride (GaCl₃): This is the more stable and well-studied of the two. It exists as a dimer (Ga₂Cl₆) in the solid state and is a strong Lewis acid.[1] GaCl₃ is notable for its unusual solubility in a wide range of solvents, from polar to nonpolar, including alkanes.[1][2]

-

Gallium(II) Chloride (GaCl₂): The term "gallium dichloride" is a common name for a compound that is structurally more complex. It is a mixed-valence compound, correctly formulated as gallium(I) tetrachlorogallate(III) (Ga⁺[GaCl₄]⁻) . This means it contains gallium in both the +1 and +3 oxidation states. GaCl₂ is known to be unstable in the presence of water, undergoing disproportionation to gallium metal and gallium(III) species. It is also sensitive to air and moisture, which complicates the experimental determination of its properties.

Solubility of Gallium Dichloride (GaCl₂) in Organic Solvents

A thorough review of scientific literature reveals a significant scarcity of quantitative solubility data for gallium dichloride in organic solvents. The compound's instability and reactivity are likely contributors to this data gap. However, qualitative descriptions of its solubility are available.

Gallium(II) chloride is generally described as being soluble in polar organic solvents, such as alcohols, and has limited solubility in non-polar solvents. It is also known to be soluble in aromatic solvents.

Comparative Solubility Data: GaCl₂ vs. GaCl₃

To provide a useful reference for researchers, the table below summarizes the available qualitative and quantitative solubility data for both gallium dichloride and the more commonly used gallium trichloride.

| Compound | Formula | Molar Mass ( g/mol ) | Solvent Type | Solvent Examples | Solubility |

| Gallium(II) Chloride | Ga[GaCl₄] | 281.26 | Polar | Alcohols | Soluble |

| Aromatic | Benzene, Toluene | Soluble | |||

| Non-polar | Alkanes | Limited Solubility | |||

| Gallium(III) Chloride | GaCl₃ | 176.07 | Polar | Water, Alcohols, Acetone | Very Soluble (>800 g/L in water)[1] |

| Aromatic | Benzene | Soluble[3] | |||

| Non-polar | Alkanes (e.g., Hexane), Carbon Tetrachloride, Carbon Disulfide | Soluble[1][3] |

Note: The solubility of GaCl₃ in hexane (B92381) has been reported to be as high as 1230 g/L at 60 °C.

Experimental Protocol for Solubility Determination of Air-Sensitive Compounds

The following is a detailed methodology for the experimental determination of the solubility of an air- and moisture-sensitive compound such as gallium dichloride. This protocol requires the use of a controlled inert atmosphere, typically within a glovebox or using Schlenk line techniques.

Objective: To determine the saturation solubility of gallium dichloride in a specified organic solvent at a controlled temperature.

Materials and Equipment:

-

Gallium dichloride (GaCl₂) of known purity

-

Anhydrous organic solvent of interest

-

Glovebox with an inert atmosphere (e.g., argon or nitrogen)

-

Analytical balance (inside the glovebox)

-

Thermostatically controlled shaker or stirring plate

-

Vials with airtight septa or caps

-

Syringes and needles

-

Micropipettes

-

Centrifuge

-

Analytical instrumentation for gallium quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES, or Atomic Absorption Spectroscopy, AAS)

-

Volumetric flasks and appropriate acids for sample dilution

Procedure:

-

Preparation (inside the glovebox):

-

Ensure all glassware, vials, and equipment are thoroughly dried and brought into the glovebox to remove any atmospheric moisture.

-

Prepare a series of vials, each containing a precisely weighed amount of the anhydrous organic solvent.

-

Record the mass of the solvent in each vial.

-

-

Sample Addition and Equilibration:

-

Add an excess of gallium dichloride to each vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure thorough mixing.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a controlled temperature.

-

-

Sample Extraction and Analysis:

-

Carefully extract a known volume or mass of the clear, saturated supernatant using a syringe or micropipette. Take care not to disturb the solid precipitate.

-

Transfer the aliquot of the saturated solution to a pre-weighed volumetric flask.

-

Reweigh the flask to determine the exact mass of the solution transferred.

-

Outside the glovebox, carefully dilute the sample with an appropriate acidic solution (e.g., dilute nitric acid) to a known final volume. This stabilizes the gallium ions for analysis.

-

Analyze the concentration of gallium in the diluted solution using a calibrated ICP-OES or AAS instrument.

-

-

Data Calculation:

-

From the measured concentration of gallium and the dilution factor, calculate the concentration of gallium dichloride in the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent, g/L of solvent, or mol/L.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.

References

stability and reactivity of low-valent gallium compounds

An In-depth Technical Guide to the Stability and Reactivity of Low-Valent Gallium Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemistry of low-valent gallium compounds, particularly those in the +1 and +2 oxidation states, has garnered significant interest as a burgeoning field in main group chemistry.[1][2] Unlike the well-established chemistry of gallium(III), these sub-valent species exhibit unique electronic structures and reactivity patterns, positioning them as potential transition metal alternatives in catalysis and organic synthesis.[1] Low-valent gallium compounds are ambiphilic, possessing both a lone pair of electrons and a vacant p-orbital, which allows them to function as both Lewis bases and Lewis acids.[1] This dual nature underpins their diverse reactivity, including oxidative addition, reductive coupling, and cycloaddition reactions.[1][3] However, their utility is often hampered by their inherent instability, as they tend to be metastable and readily undergo disproportionation to gallium(0) metal and the more stable gallium(III) state.[4][5] Consequently, a primary challenge in this field is the development of synthetic strategies to kinetically stabilize these low-valent species, typically through the use of sterically demanding ligands or encapsulating agents like crown ethers and cryptands.[1][6] This guide provides a comprehensive overview of the core principles governing the , details key experimental protocols, and summarizes important quantitative data for researchers in the field.

Stability of Low-Valent Gallium Compounds

The stability of low-valent gallium compounds is a delicate balance of thermodynamic and kinetic factors. Thermodynamically, Ga(I) and Ga(II) species are prone to disproportionation. Kinetically, however, they can be isolated and studied if appropriately stabilized.

Thermodynamic Considerations

The +1 oxidation state becomes progressively more stable down Group 13.[7] However, for gallium, the +3 state is overwhelmingly favored. Gallium(I) halides, for instance, are generally unstable at room temperature. GaCl is a red solid that disproportionates above 0 °C, and "GaI" is a reactive green powder.[5] The dihalides, properly formulated as mixed-valence Ga(I)Ga(III)X₄, are also unstable in the presence of water, disproportionating to gallium metal and Ga(III) species.[5]

The stability of gallium chalcogenides also follows predictable thermodynamic trends. Air stability decreases from GaS to GaSe to the highly unstable GaTe.[8] This trend correlates with the decreasing cohesive energy (Ec) and enthalpy of formation (ΔfH°₂₉₈), which indicate weaker Ga-chalcogen bonds that are more susceptible to oxidation.[8]

Kinetic Stabilization and Characterization

Kinetic stabilization is crucial for isolating low-valent gallium compounds. This is typically achieved by using sterically bulky ligands or macrocyclic molecules that encapsulate the Ga(I) cation.

-

Ligand Stabilization: Bulky ligands such as dipyrromethene (DPM) or α-diimines (e.g., dpp-bian) can stabilize Ga(I) and Ga(II) centers.[9][10] For example, the reduction of (tBuDPM)GaI₂ leads to the successful isolation of the Ga(I) species (tBuDPM)GaI.[9]

-

Macrocycle Encapsulation: Crown ethers and cryptands are effective at stabilizing Ga(I) cations by encapsulating them. The synthesis of [Ga([11]crown-4)]⁺ and [Ga(crypt-222)]⁺ complexes yields Ga(I) sources that are stable in donor solvents like acetonitrile (B52724), a significant advantage over traditional reagents like "GaI" which are not.[1][6]

Characterization of these compounds relies heavily on spectroscopic methods. 71Ga NMR spectroscopy is particularly informative, with Ga(I) cations typically exhibiting chemical shifts in the range of -600 to -800 ppm.[6] X-ray Photoelectron Spectroscopy (XPS) can also be used to determine the chemical state of gallium.[12]

Table 1: Selected 71Ga NMR Data for Ga(I) Cationic Complexes

| Compound | Chemical Shift (δ, ppm) | Solvent | Reference |

| [Ga([11]crown-4)]⁺[GaCl₄]⁻ | -471 | Not Specified | [6] |

| [Ga(crypt-222)]⁺[B(C₆F₅)₄]⁻ | -600 | Acetonitrile | [1] |

| [Ga(PPh₃)₃]⁺ | -144 | Not Specified | [6] |

Reactivity of Low-Valent Gallium Compounds

The reactivity of low-valent gallium is diverse, encompassing disproportionation, oxidative addition, cycloaddition, and reductive coupling. The ambiphilic nature of Ga(I) is central to this reactivity.[1]

Disproportionation and Ligand-Induced Reactions

A common reaction pathway is disproportionation, where Ga(I) is converted to Ga(0) and Ga(III). This is often observed when a Ga(I) source reacts with certain ligands. For example, the reaction of "GaI" with 2,2'-bipyridine (B1663995) (bipy) in toluene (B28343) results in the Ga(III) salt [Ga(bipy)₃][I]₃ and the deposition of gallium metal.[4]

Oxidative Addition

Similar to transition metals, low-valent gallium compounds can undergo oxidative addition, a process that increases the metal's oxidation state and coordination number.[1][13] This is a key step in many catalytic cycles.[13] Ga(I) species can activate H-E bonds (where E = H, SnPh₃, NEt₂, PPh₂, OH, OEt) and insert into various substrates.[1] Digallane(4) compounds, which contain a Ga(II)-Ga(II) bond, react with organic azides and allyl halides in processes that resemble two-electron oxidative addition.[10][14]

Cycloaddition Reactions

Low-valent gallium species, acting as carbene analogues, can participate in various cycloaddition reactions.[3] These reactions are a powerful tool for synthesizing novel heterocyclic compounds.

-

[4+1] Cycloaddition: Ga(I) compounds like LGa (where L is a β-diketiminate ligand) react with 1,2-diketones in a[4][15]-cycloaddition to form five-membered metallaheterocycles.[16]

-

[1+2+2] Cycloaddition: The reaction of a Ga(I) complex with two equivalents of 1,2-dibenzylidenehydrazine results in a C-C coupling product via a [1+2+2] cycloaddition.[3][17]

-

Reactions with Azides: Ga(I) species can react with organic azides to form transient imido-gallium (Ga=N) intermediates, which can then undergo cycloaddition with a second azide (B81097) molecule to yield tetrazene complexes.[10][18]

Reductive Coupling

"GaI" has been shown to be a potent reducing agent, capable of mediating the reductive coupling of organic substrates. For instance, it reacts with imino-substituted pyridines to cause a reductive coupling of the C=N bond, forming diamido-digallium(III) complexes.[4] This highlights its potential as a useful reagent in organic synthesis, demonstrating greater reducing power than analogous indium(I) halides in certain reactions.[4]

Table 2: Summary of Key Reactivity of Low-Valent Gallium Compounds

| Reagent | Substrate | Reaction Type | Product(s) | Reference |

| "GaI" | 2,2'-bipyridine | Disproportionation | [Ga(bipy)₃][I]₃ + Ga(0) | [4] |

| "GaI" | Imino-substituted pyridines | Reductive Coupling | Diamido-digallium(III) complexes | [4] |

| [(dpp-bian)Ga]₂ | Trimethylsilyl azide | Oxidative Addition | Imido-bridged complex | [10] |

| [(La)2-GaNa(THF)₃] | Benzyl azide | Cycloaddition | Tetrazene complex | [10] |

| LGa (L=β-diketiminate) | 1,2-diketones | [4+1] Cycloaddition | 5-metalla-spiro[4.5]heterodecenes | [16] |

| [(dpp-bian)GaNa(DME)₂] | 1,2-dibenzylidenehydrazine | [1+2+2] Cycloaddition | C-C coupled product | [3] |

Experimental Protocols

Detailed and reproducible experimental methods are essential for advancing the study of these sensitive compounds. All procedures require rigorous anaerobic and anhydrous techniques, using either a standard vacuum line or an inert atmosphere glovebox.[19]

Protocol 1: Synthesis of a Crown Ether-Stabilized Ga(I) Cation: [Ga([11]crown-4)][GaCl₄]

This protocol is adapted from the synthesis described for crown ether-stabilized gallium(I) complexes.[1][6]

-

Materials: "GaCl₂" (which is Ga⁺GaCl₄⁻),[11]crown-4 (1,4,7,10-tetraoxacyclododecane), dichloromethane (B109758) (CH₂Cl₂). All solvents must be rigorously dried and degassed.

-

Procedure:

-

In a glovebox, dissolve Ga⁺GaCl₄⁻ (1 eq) in a minimal amount of CH₂Cl₂ in a Schlenk flask.

-

In a separate flask, dissolve[11]crown-4 (1 eq) in CH₂Cl₂.

-

Cool the Ga⁺GaCl₄⁻ solution to -78 °C using a dry ice/acetone bath.

-

Add the[11]crown-4 solution dropwise to the cooled, stirring Ga⁺GaCl₄⁻ solution.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.

-

Reduce the solvent volume in vacuo until a precipitate begins to form.

-

Store the flask at -20 °C for several days to facilitate crystallization.

-

Isolate the crystalline product by filtration, wash with a small amount of cold pentane, and dry under vacuum.

-

-

Characterization: The product, [Ga([11]crown-4)][GaCl₄], can be characterized by single-crystal X-ray diffraction and 71Ga NMR spectroscopy.[6]

Protocol 2: Reactivity Study - Reaction of "GaI" with 2,2'-Bipyridine

This protocol describes a typical disproportionation reaction leading to a Ga(III) complex.[4]

-

Materials: "GaI", 2,2'-bipyridine (bipy), toluene, acetonitrile. All solvents must be rigorously dried and degassed.

-

Procedure:

-

In a glovebox, suspend "GaI" (1 eq) in toluene in a Schlenk flask equipped with a magnetic stir bar.

-

Add a solution of 2,2'-bipyridine (1 eq) in toluene to the "GaI" suspension.

-

Stir the reaction mixture at room temperature for 24 hours. During this time, a precipitate will form, and the deposition of metallic gallium will be observed.

-

Remove the solvent and unreacted starting materials from the solid product via filtration.

-

Wash the solid residue with toluene to remove any soluble impurities.

-

Recrystallize the solid product from hot acetonitrile to yield crystals of [Ga(bipy)₃][I]₃.

-

-

Characterization: The product can be confirmed by spectroscopic methods and single-crystal X-ray diffraction, which will show a Ga(III) center coordinated by three bipyridine ligands.[4]

Conclusion and Outlook

The chemistry of low-valent gallium compounds presents both significant challenges and exciting opportunities. While their inherent tendency to disproportionate necessitates careful synthetic design, the use of kinetic stabilization strategies has enabled the isolation and characterization of a growing number of Ga(I) and Ga(II) species. Their demonstrated reactivity in oxidative addition, cycloaddition, and reductive coupling reactions underscores their potential as main-group alternatives to transition metals in catalysis and synthetic chemistry. Future research will likely focus on expanding the library of stabilizing ligands, further elucidating reaction mechanisms, and harnessing the unique reactivity of these compounds to develop novel catalytic transformations. The continued exploration of this field promises to yield fundamental insights into chemical bonding and reactivity, paving the way for new applications in materials science and chemical synthesis.

References

- 1. surfacesciencewestern.com [surfacesciencewestern.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The reactivity of gallium(i) and indium(i) halides towards bipyridines, terpyridines, imino-substituted pyridines and bis(imino)acenaphthenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Gallium halides - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stability of Nanometer-Thick Layered Gallium Chalcogenides and Improvements via Hydrogen Passivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipyrromethene as a Ligand for the Stabilization of Low-Valent Gallium Complexes - Townrow Laboratory [townrowlab.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gallium compounds - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Oxidative addition - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. The reactivity of gallium-( i ), -( ii ) and -( iii ) heterocycles towards Group 15 substrates: attempts to prepare gallium–terminal pnictinidene comp ... - Dalton Transactions (RSC Publishing) DOI:10.1039/B511451A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium [mdpi.com]

- 18. Reactions of Low-Valent Gallium Species with Organic Azides: Formation of Imido-, Azoimido-, and Tetrazene Complexes - Beijing Institute of Technology [pure.bit.edu.cn]

- 19. apps.dtic.mil [apps.dtic.mil]

Unraveling the Enigmatic Mixed-Valence State of Gallium(I) Tetrachlorogallate(III)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gallium(I) tetrachlorogallate(III), Ga(I)[Ga(III)Cl₄], stands as a fascinating example of a mixed-valence compound, exhibiting gallium in two distinct oxidation states, +1 and +3, within a single crystal lattice. This unique electronic structure imparts intriguing chemical and physical properties, making it a subject of considerable interest in materials science and coordination chemistry. This technical guide provides a comprehensive overview of the synthesis, crystal and electronic structure, and spectroscopic characterization of Ga(I)[Ga(III)Cl₄]. Detailed experimental protocols, quantitative data summaries, and theoretical insights are presented to facilitate a deeper understanding and further exploration of this compound and its potential applications.

Introduction

Mixed-valence compounds, containing the same element in different oxidation states, often display properties that are absent in their single-valence counterparts. These can include intense coloration, unusual magnetic behavior, and variable electrical conductivity, arising from intervalence charge transfer (IVCT) between the different valence sites. Gallium, a group 13 element, is most commonly found in the +3 oxidation state. However, the existence of stable or metastable compounds featuring Ga(I) has opened avenues for exploring novel gallium chemistry. Ga(I)[Ga(III)Cl₄], often colloquially referred to as "gallium dichloride" (GaCl₂), is a prime example of such a system, where discrete Ga(I) cations and [Ga(III)Cl₄]⁻ anions coexist in a stable crystalline framework. Understanding the fundamental properties of this mixed-valence state is crucial for harnessing its potential in catalysis, materials synthesis, and as a precursor for other low-valent gallium species.

Synthesis of Ga(I)[Ga(III)Cl₄]

The most reliable and high-yield synthesis of Ga(I)[Ga(III)Cl₄] involves the thermal decomposition of dichlorogallane, [HGaCl₂]₂[1][2]. Dichlorogallane itself is readily prepared from the reaction of gallium(III) chloride (GaCl₃) with triethylsilane (Et₃SiH)[2].

**2.1. Experimental Protocol: Synthesis of Dichlorogallane ([HGaCl₂]₂) **

Materials:

-

Gallium(III) chloride (GaCl₃), anhydrous

-

Triethylsilane (Et₃SiH)

-

Anhydrous toluene (B28343)

-

Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of gallium(III) chloride in anhydrous toluene is prepared in a Schlenk flask.

-

An equimolar amount of triethylsilane is added dropwise to the stirred GaCl₃ solution at room temperature.

-

The reaction mixture is stirred for several hours, during which a white precipitate of dichlorogallane dimer, ([HGaCl₂]₂)₂, will form.

-

The precipitate is isolated by filtration under inert atmosphere, washed with anhydrous toluene, and dried under vacuum.

Experimental Protocol: Synthesis of Ga(I)[Ga(III)Cl₄]

Materials:

-

Dichlorogallane ([HGaCl₂]₂)

-

Schlenk tube equipped with a means for heating

Procedure:

-

In a Schlenk tube under an inert atmosphere, a sample of freshly prepared dichlorogallane is placed.

-

The tube is heated gently under vacuum.

-

Thermal decomposition of dichlorogallane occurs, leading to the evolution of hydrogen gas and the formation of Ga(I)[Ga(III)Cl₄] as a white, crystalline solid in quantitative yield[1][2]. The reaction proceeds as follows: [HGaCl₂]₂ → Ga[GaCl₄] + H₂

The synthesis pathway can be visualized as a two-step process, starting from the commercially available GaCl₃.

Crystal Structure

The crystal structure of Ga(I)[Ga(III)Cl₄] has been unequivocally determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pnna. The structure is not composed of GaCl₂ molecules but rather an ionic lattice of Ga⁺ cations and [GaCl₄]⁻ anions.

Coordination Environments

-

Ga(I) Cation: The Ga(I) ion is coordinated by eight chloride ions from neighboring [GaCl₄]⁻ tetrahedra, forming a distorted dodecahedral coordination geometry.

-

Ga(III) Anion: The Ga(III) ion is tetrahedrally coordinated to four chloride ions, forming the discrete [GaCl₄]⁻ anion.

The distinct coordination environments and oxidation states of the two gallium centers are a hallmark of this mixed-valence compound.

Crystallographic Data

The following table summarizes the key crystallographic data for Ga(I)[Ga(III)Cl₄].

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | Pnna (No. 52) | |

| a (Å) | 7.21 | |

| b (Å) | 9.58 | |

| c (Å) | 9.58 | |

| Z | 4 | |

| Ga(III)-Cl bond length (Å) | 2.19 | |

| Ga(I)---Cl distances (Å) | 3.09 |

Electronic Structure and Spectroscopic Properties

The mixed-valence nature of Ga(I)[Ga(III)Cl₄] gives rise to distinct spectroscopic signatures that can be used to characterize the compound and probe its electronic structure.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for identifying the different oxidation states of gallium in the compound. Based on data from various gallium compounds, the Ga 3d binding energies for Ga(I) and Ga(III) are expected to be distinct. The Ga(I) species, being more electron-rich, should exhibit a lower binding energy compared to the Ga(III) species.

| Gallium Species | Expected Ga 3d Binding Energy (eV) | Reference |

| Ga(I) | ~18.5 - 19.5 | [3][4][5][6] |

| Ga(III) | ~20.0 - 21.0 | [3][4][5][6] |

Experimental Protocol: XPS Analysis

-

Sample Preparation: A freshly prepared sample of Ga(I)[Ga(III)Cl₄] is mounted on a sample holder in an inert atmosphere glovebox to prevent surface oxidation and hydrolysis.

-

Data Acquisition: The sample is transferred to the ultra-high vacuum chamber of the XPS instrument. A monochromatic Al Kα or Mg Kα X-ray source is used for excitation. Survey scans and high-resolution scans of the Ga 3d, Ga 2p, and Cl 2p regions are acquired.

-

Data Analysis: The high-resolution Ga 3d spectrum is deconvoluted using appropriate fitting functions (e.g., Gaussian-Lorentzian) to resolve the contributions from the Ga(I) and Ga(III) species. The binding energy scale is calibrated using the C 1s peak of adventitious carbon (284.8 eV).

Raman Spectroscopy

Raman spectroscopy is an excellent tool for probing the vibrational modes of the [GaCl₄]⁻ anion. The tetrahedral [GaCl₄]⁻ ion has four characteristic Raman active modes: ν₁ (A₁), ν₂ (E), ν₃ (F₂), and ν₄ (F₂).

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Reference |

| ν₁ (sym. stretch) | A₁ | ~345 | [7] |

| ν₂ (bend) | E | ~115 | [7] |

| ν₃ (asym. stretch) | F₂ | ~380 | [7] |

| ν₄ (bend) | F₂ | ~150 | [7] |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline Ga(I)[Ga(III)Cl₄] is sealed in a glass capillary under an inert atmosphere.

-

Data Acquisition: The capillary is placed in the sample compartment of a Raman spectrometer. A laser with a suitable wavelength (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and analyzed by the spectrometer.

-

Data Analysis: The resulting Raman spectrum is analyzed to identify the characteristic peaks of the [GaCl₄]⁻ anion.

UV-Vis Spectroscopy

Due to its ionic nature and the presence of two different oxidation states, Ga(I)[Ga(III)Cl₄] is expected to be a colorless solid with absorption primarily in the ultraviolet region. The electronic transitions would likely involve charge transfer from the chloride ligands to the Ga(III) center (ligand-to-metal charge transfer, LMCT) and potentially intervalence charge transfer (IVCT) from Ga(I) to Ga(III). Diffuse reflectance spectroscopy is the most suitable technique for obtaining the electronic absorption spectrum of the solid material.

Experimental Protocol: UV-Vis Diffuse Reflectance Spectroscopy

-

Sample Preparation: A finely ground powder of Ga(I)[Ga(III)Cl₄] is prepared in an inert atmosphere. The powder is mixed with a non-absorbing matrix such as BaSO₄ or MgO and packed into a sample holder.

-

Data Acquisition: The sample holder is placed in a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory. The reflectance spectrum is recorded over a range of wavelengths (e.g., 200-800 nm).

-

Data Analysis: The reflectance data (R) is converted to absorbance data using the Kubelka-Munk function: F(R) = (1-R)² / 2R. The resulting spectrum will show the absorption bands corresponding to the electronic transitions in the material.

Electrical Properties

The presence of mobile charge carriers is a prerequisite for electrical conductivity. In Ga(I)[Ga(III)Cl₄], the distinct Ga(I) and Ga(III) sites could potentially facilitate electron hopping, leading to semiconducting behavior. However, the large separation between the gallium centers and the ionic nature of the lattice suggest that the material is likely to be an insulator or a very poor semiconductor at room temperature.

Experimental Protocol: Solid-State Electrical Conductivity Measurement

-

Sample Preparation: A pellet of polycrystalline Ga(I)[Ga(III)Cl₄] is prepared by pressing the powdered material under high pressure in an inert atmosphere.

-

Measurement Setup: The pellet is placed in a four-point probe or a two-probe setup. Electrical contacts are made using a conductive paste or by sputtering a metal (e.g., gold) onto the surface of the pellet. The setup should allow for measurements under controlled temperature and atmosphere.

-

Data Acquisition: A known current is passed through the outer probes, and the voltage drop across the inner probes is measured. The resistance is calculated using Ohm's law. Measurements are performed at various temperatures to determine the temperature dependence of the conductivity and to calculate the activation energy for conduction.

The logical workflow for characterizing the electrical properties is depicted below.

Theoretical Considerations

Theoretical calculations, such as those based on Density Functional Theory (DFT), are invaluable for providing a deeper understanding of the electronic structure of Ga(I)[Ga(III)Cl₄]. Such calculations can provide the electronic band structure and the density of states (DOS), which would reveal the nature of the valence and conduction bands and the presence of any mid-gap states arising from the mixed-valence character. The calculated DOS would show contributions from the Ga(I) 4s and 4p orbitals, the Ga(III) 3d and 4s/4p orbitals, and the Cl 3p orbitals, elucidating their roles in the overall electronic structure.

Conclusion

Ga(I)[Ga(III)Cl₄] is a canonical example of a main-group mixed-valence compound. Its synthesis is straightforward, and its solid-state structure reveals a fascinating arrangement of Ga(I) cations and [Ga(III)Cl₄]⁻ anions. Spectroscopic techniques such as XPS and Raman spectroscopy provide clear evidence for the presence of the two distinct gallium oxidation states and the tetrachlorogallate anion. While experimental data on its electronic absorption and electrical conductivity are not extensively reported, the presented protocols provide a roadmap for their determination. Further theoretical studies are warranted to fully elucidate the electronic band structure and the nature of the intervalence interactions in this intriguing material. A comprehensive understanding of the fundamental properties of Ga(I)[Ga(III)Cl₄] will undoubtedly pave the way for its application in various fields of chemistry and materials science.

References

- 1. Design & Construction of An Experimental Setup for Measuring Thermal Conductivity of Versatile Range of Solid Materials | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. web.stanford.edu [web.stanford.edu]

- 3. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Advanced Analysis of Gallium Compounds [xpsfitting.com]

- 4. Gallium | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Chemical state determination of molecular gallium compounds using XPS - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Gallium [xpsfitting.com]

Ga-Ga bond length in gallium(II) chloride adducts

An In-depth Technical Guide on the Ga-Ga Bond Length in Gallium(II) Chloride Adducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium(II) halides, particularly gallium(II) chloride (Ga₂Cl₄), represent a fascinating class of compounds characterized by a direct gallium-gallium bond. In the solid state, Ga₂Cl₄ exists as the ionic salt Ga⁺[GaCl₄]⁻. However, in the presence of donor ligands (Lewis bases), it forms neutral adducts of the type Ga₂Cl₄·2L, which feature a covalent Ga-Ga single bond. The nature of the donor ligand can influence the electronic and steric environment around the gallium centers, potentially affecting the Ga-Ga bond length. This technical guide provides a detailed overview of the Ga-Ga bond length in a well-characterized gallium(II) chloride adduct, outlines the experimental protocols for its synthesis and characterization, and illustrates the relevant chemical relationships and workflows.

Data Presentation: Ga-Ga Bond Length in a Gallium(II) Chloride Adduct

| Adduct Formula | Ga-Ga Bond Length (Å) | Crystal System | Space Group | Comments | Reference |

| [Ga₂Cl₄(dioxane)₂]ₓ | 2.3825(9) | Not specified in abstract | Not specified in abstract | Polymeric structure with five-coordinate gallium atoms. | [1] |

Experimental Protocols

The determination of the involves two key stages: the synthesis of the adduct and its structural characterization by single-crystal X-ray diffraction.

Synthesis of Gallium(II) Chloride Adducts

A general method for the preparation of Ga₂Cl₄ involves the comproportionation of gallium metal and gallium(III) chloride. The resulting Ga₂Cl₄ can then be reacted with a Lewis base to form the desired adduct. The following is a representative protocol based on the synthesis of the dioxane adduct.

Materials:

-

Gallium metal

-

Gallium(III) chloride (GaCl₃)

-

Toluene (B28343) (or Benzene)

-

Schlenk line and glassware

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Preparation of "Ga₂Cl₄": In an inert atmosphere glovebox, a mixture of gallium(III) chloride and an excess of gallium metal is placed in a reaction vessel.

-

The vessel is attached to a Schlenk line, and dry, degassed toluene is added as a solvent.

-

The mixture is heated to reflux for several hours. During this time, the gallium metal reacts with GaCl₃ to form gallium(I) tetrachlorogallate(III) (Ga⁺[GaCl₄]⁻), which is often referred to as "Ga₂Cl₄".

-

After the reaction is complete, the mixture is cooled, and the excess gallium metal is allowed to settle. The supernatant solution containing the Ga(I)[Ga(III)Cl₄] is carefully decanted.

-

Formation of the Dioxane Adduct: The toluene solution of Ga⁺[GaCl₄]⁻ is treated with a stoichiometric amount (2 equivalents) of 1,4-dioxane.

-

The dioxane coordinates to the gallium centers, leading to the formation of the neutral adduct [Ga₂Cl₄(dioxane)₂], which precipitates from the solution.

-

The solid product is collected by filtration, washed with a non-coordinating solvent like hexane, and dried under vacuum.

Single-Crystal X-ray Diffraction

The precise determination of the Ga-Ga bond length is achieved through single-crystal X-ray diffraction.

Procedure:

-

Crystal Growth: Suitable single crystals of the adduct are grown, typically by slow cooling of a saturated solution, slow evaporation of the solvent, or vapor diffusion of a non-solvent into a solution of the compound.

-

Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to locate the positions of the heavy atoms (Ga, Cl). The positions of the lighter atoms (O, C, H) are found from subsequent difference Fourier maps. The structural model is then refined against the experimental data to optimize the atomic positions, and anisotropic displacement parameters, leading to precise bond lengths and angles.

Visualization of Chemical Pathways and Workflows

Formation of Gallium(II) Chloride Adducts

The formation of a Ga₂Cl₄ adduct with a generic Lewis base (L) can be visualized as the reaction of the ionic form of gallium(II) chloride with the ligand, leading to the formation of the neutral, Ga-Ga bonded species.

Caption: Formation of a neutral Ga₂Cl₄ adduct from its ionic precursor.

Experimental Workflow for Ga-Ga Bond Length Determination

The process of determining the Ga-Ga bond length is a systematic workflow from synthesis to final data analysis.

Caption: Workflow for determining Ga-Ga bond length.

Conclusion

References

Theoretical Exploration of Gallium Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the structure of gallium dichloride (GaCl₂). It navigates the complexities of its various forms, from the solid-state mixed-valence compound to ligated dimeric species, and explores the theoretical considerations for its hypothetical molecular forms. This document is intended to serve as a comprehensive resource, summarizing key computational and experimental findings to facilitate further research and application.

The Solid-State Structure of Gallium(I) Tetrachlorogallate(III) (Ga[GaCl₄])